Trimethylnonylammonium bromide

Vue d'ensemble

Description

Trimethylnonylammonium bromide (TMAB) is an organic compound with a variety of applications in the fields of chemistry and biology. It is an alkylammonium bromide, which is a type of quaternary ammonium salt, and is composed of a trimethylnonyl group attached to an ammonium ion. TMAB has been used as a surfactant, an emulsifier, and an antifoaming agent in a variety of applications, and has been studied for its potential use in a variety of scientific and research applications.

Applications De Recherche Scientifique

Micelle and Microemulsion Formation Studies :

- Maiti et al. (2007) investigated Octadecyl-trimethyl-ammonium bromide, a surfactant in the alkyltrimethylammonium halide series, focusing on its behavior in forming micelles and microemulsions. This study is crucial for understanding surfactant behavior in solutions (Maiti et al., 2007).

Gold Nanoparticle Research :

- Dewi et al. (2014) explored a new ligand exchange method for cetyl trimethylammonium bromide/stabilized gold nanoparticles, demonstrating the preservation of particle size and colloidal stability post-exchange (Dewi et al., 2014).

Drug Delivery and Controlled Release Applications :

- Jackson et al. (2011) investigated the use of nanocrystalline cellulose combined with Cetyl trimethylammonium bromide for drug delivery. This combination demonstrated significant binding and controlled release of various drugs (Jackson et al., 2011).

Protein Folding and Stability Research :

- Chamani and Moosavi-Movahedi (2006) studied the impact of n-alkyl trimethylammonium bromides on the folding and stability of cytochrome c, providing insights into the protein folding pathway (Chamani & Moosavi-Movahedi, 2006).

Surfactant Adsorption at Interfaces :

- Nguyen et al. (2017) analyzed the adsorption of trimethylammonium bromide surfactants at the air/water interface. This research is significant for understanding the interaction of these surfactants with interfaces (Nguyen et al., 2017).

Chemical Functionalization for Microsystem Components :

- Méry et al. (2007) reported on the chemical functionalization of porous silicon by trimethylammoniumpropyl bromide for applications in microsystem components (Méry et al., 2007).

Ferroelectricity Studies :

- Gao et al. (2020) discovered that trimethylammonium bromide exhibits ferroelectricity just below room temperature, a finding that could be pivotal in designing molecular ferroelectrics (Gao et al., 2020).

NMR Analysis of Self-Assembled Monolayers :

- Wu et al. (2019) conducted a solution NMR-based analysis of trimethylammonium bromide monolayers on gold nanoparticles, providing insights into ligand environments and nanoparticle properties (Wu et al., 2019).

Surface Chemistry and Cytotoxicity in Nanorods :

- Wang et al. (2013) studied the impact of surface chemistry, specifically CTAB molecules, on gold nanorods, revealing crucial information about cell membrane interaction and cytotoxicity (Wang et al., 2013).

Electrochemical Sensing Applications :

- Zhou et al. (2016) developed an electrochemical sensor using trimethyloctadecylammonium bromide for the detection of tetrabromobisphenol A, highlighting its sensitivity and efficiency (Zhou et al., 2016).

Mécanisme D'action

Target of Action

Nonyltrimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is used as a biochemical reagent in life science research

Result of Action

As a biochemical reagent, it may have various effects depending on the specific context of its use .

Analyse Biochimique

Biochemical Properties

Trimethylnonylammonium bromide plays a significant role in biochemical reactions as a surfactant. It interacts with various enzymes, proteins, and other biomolecules by altering their solubility and stability. For instance, it can denature proteins by disrupting hydrophobic interactions, leading to changes in protein conformation and function. This compound is also known to interact with lipid bilayers, affecting membrane fluidity and permeability .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways by altering the activity of membrane-bound receptors and ion channels. Additionally, it has been shown to impact gene expression by modifying the transcriptional activity of certain genes. In terms of cellular metabolism, this compound can disrupt metabolic pathways by inhibiting key enzymes involved in energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrostatic and hydrophobic forces. It can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting cytotoxic effects at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Adverse effects at high doses include cellular damage, inflammation, and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in lipid metabolism, resulting in altered lipid profiles in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its effects on protein processing and trafficking .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, such as the mitochondria and lysosomes, where it can affect their activity and function. For instance, in mitochondria, this compound can disrupt the electron transport chain, leading to changes in cellular energy production .

Propriétés

IUPAC Name |

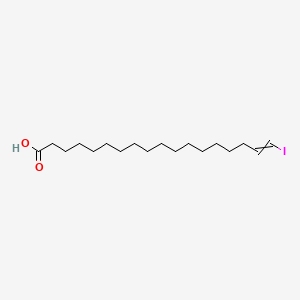

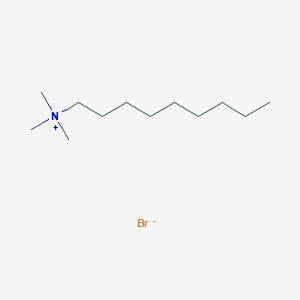

trimethyl(nonyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEGNMJSEROZIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35819-23-9 (Parent) | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883779 | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-11-9 | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylnonylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of glycerol to water impact the behavior of nonyltrimethylammonium bromide?

A1: Research suggests that glycerol, similar to urea, influences the behavior of nonyltrimethylammonium bromide in aqueous solutions by altering the structure of water. [] This alteration reduces structural interactions and impacts properties like apparent molal volumes and heat capacities. [] For instance, both the transfer of the compound from water to glycerol-water mixtures and its micellization process are affected in a way comparable to the effects observed in urea-water mixtures and D2O. [] This suggests that glycerol's impact goes beyond simply changing the water structure, warranting further investigation. []

Q2: What can be learned about nonyltrimethylammonium bromide from studying its apparent molal volumes and heat capacities in various solutions?

A2: Examining the apparent molal volumes and heat capacities of nonyltrimethylammonium bromide in different solutions, including glycerol-water and urea-water mixtures, provides valuable insights into its behavior. [] These properties are sensitive to changes in solute-solvent interactions and can reveal how the compound interacts with its surroundings. [] Researchers use this data to understand the compound's hydration, its impact on water structure, and its tendency to self-associate (e.g., form micelles). [] Additionally, comparing these properties in different solvent systems helps to elucidate the role of co-solvents like glycerol and urea in modifying the compound's behavior. []

Q3: Can nonyltrimethylammonium bromide be effectively quantified in complex samples?

A3: Yes, there are methods for quantifying nonyltrimethylammonium bromide, even in complex samples like formation water. Research demonstrates the use of a simple carbon electrode for potentiometric determination of this cationic surfactant. [] This approach highlights the possibility of developing sensitive and selective analytical techniques for monitoring this compound in various matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B1206336.png)

![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)

![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)